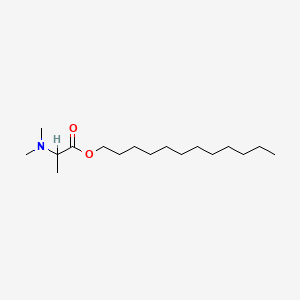

Dodecyl 2-(dimethylamino)propanoate

概要

説明

Dodecyl 2-(dimethylamino)propanoate is an organic compound with the molecular formula C17H35NO2. It is known for its role as a biodegradable transdermal permeation enhancer, facilitating the delivery of drugs through the skin. This compound is derived from the amino acid alanine and is utilized in various scientific and industrial applications.

作用機序

Target of Action

Dodecyl 2-(dimethylamino)propanoate, also known as DDAIP, is primarily used as a transdermal permeation enhancer . Its primary target is the skin barrier, specifically the uppermost epidermal layer, the stratum corneum .

Mode of Action

DDAIP interacts with the skin barrier to enhance the permeation of various drugs. It increases the skin’s permeability, allowing drugs to penetrate more effectively .

Pharmacokinetics

It is known to be biodegradable . Its biodegradability is determined using porcine esterase, suggesting that it may be metabolized by esterases in the body .

Result of Action

The primary result of DDAIP’s action is enhanced transdermal drug delivery. It has been shown to significantly increase the skin permeation of several drugs, including theophylline, hydrocortisone, adefovir, and indomethacin . This can lead to improved drug efficacy and patient compliance.

生化学分析

Biochemical Properties

Dodecyl 2-(dimethylamino)propanoate plays a significant role in biochemical reactions, particularly in enhancing the permeability of the skin to various drugs. This compound interacts with enzymes such as porcine esterase, which facilitates its biodegradation . Additionally, it has been shown to interact with proteins and other biomolecules involved in the skin’s barrier function, thereby increasing the flux of drugs like indomethacin, clonidine, and hydrocortisone . The nature of these interactions involves the disruption of the lipid bilayer of the stratum corneum, allowing for increased drug penetration.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by enhancing the permeability of the cell membrane, which can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can increase the transdermal delivery of drugs without causing significant cytotoxicity . The impact on cell signaling pathways includes the modulation of pathways involved in inflammation and immune response, which can be beneficial for the delivery of anti-inflammatory drugs.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the lipid components of the cell membrane. This compound binds to the lipid bilayer, causing a disruption that increases membrane fluidity and permeability . Additionally, it can inhibit or activate certain enzymes involved in the metabolism of drugs, thereby enhancing their bioavailability. Changes in gene expression have also been observed, particularly in genes related to skin barrier function and drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable, but it can undergo degradation in the presence of enzymes like porcine esterase . Long-term studies have indicated that its enhancing effects on drug delivery can be sustained over extended periods without significant loss of activity. The degradation products of this compound may also contribute to its overall efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances drug permeability without causing adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions. Studies have shown that the optimal dosage range for this compound is crucial for maximizing its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as porcine esterase . This enzyme catalyzes the hydrolysis of the ester bond in the compound, leading to its biodegradation. The metabolic products of this reaction are further processed by the body’s metabolic machinery, which can affect the overall pharmacokinetics and pharmacodynamics of the drugs being delivered.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific areas of the skin where it can exert its permeation-enhancing effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cell membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes . This localization is critical for its activity as a permeation enhancer, as it allows the compound to interact directly with the lipid components of the membrane. Targeting signals and post-translational modifications may also play a role in directing the compound to specific cellular compartments, further enhancing its efficacy.

準備方法

Synthetic Routes and Reaction Conditions: Dodecyl 2-(dimethylamino)propanoate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process typically involves the following steps:

Formation of Dodecyl 2-bromopropionate: This intermediate is prepared by reacting n-dodecanol with 2-bromopropionyl halogenide.

Nucleophilic Substitution: The dodecyl 2-bromopropionate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction efficiency.

化学反応の分析

Types of Reactions: Dodecyl 2-(dimethylamino)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions:

Nucleophilic Substitution: Dimethylamine is commonly used as a nucleophile in the synthesis of this compound.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the compound.

Major Products Formed:

科学的研究の応用

Scientific Research Applications

1. Drug Delivery Systems

DDAIP has been extensively studied for its role as a transdermal penetration enhancer. Research indicates that it significantly increases the flux of various pharmaceutical compounds across biological membranes. For instance, in studies involving indomethacin, clonidine, and hydrocortisone, DDAIP demonstrated enhanced skin permeability compared to standard enhancers like azone and lauryl alcohol. Specifically, it showed up to 7.5 times the promoting effect for indomethacin .

2. Surfactant and Emulsifying Agent

In chemical research, DDAIP serves as an effective surfactant and emulsifying agent. It is utilized in various chemical reactions to stabilize emulsions and facilitate phase transfer between immiscible solvents. This property is crucial in synthesizing compounds that require the solubilization of ionic species in organic solvents.

3. Biological Studies

DDAIP is employed in studies examining cell membrane interactions. Its ability to enhance the permeability of membranes makes it valuable in investigating how drugs can be delivered more effectively into cells. Moreover, its biodegradable nature allows for safer applications in biological systems.

4. Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of DDAIP against certain bacterial strains. This characteristic could be beneficial in formulating topical products aimed at treating skin infections .

Case Studies

Case Study 1: Transdermal Delivery Enhancement

A study evaluated the effectiveness of DDAIP as a transdermal enhancer for indomethacin using shed snake skin as a model membrane. Results indicated that DDAIP significantly improved drug flux compared to traditional enhancers .

Case Study 2: Antimicrobial Activity

Research demonstrated that formulations containing DDAIP exhibited antimicrobial activity against specific bacterial strains, suggesting its potential use in developing topical antibacterial agents.

類似化合物との比較

Dodecyl 6-(dimethylamino)hexanoate: Another transdermal permeation enhancer with a longer linking chain, which has shown higher potency in some studies.

Azone: A well-known skin penetration enhancer used for comparison in research studies.

Lauryl Alcohol: A possible decomposition product of dodecyl 2-(dimethylamino)propanoate, used as a standard enhancer in studies.

Uniqueness: this compound is unique due to its balance of effectiveness and biodegradability. It provides significant enhancement of drug permeation while being rapidly metabolized, minimizing potential toxicity .

生物活性

Dodecyl 2-(dimethylamino)propanoate, commonly referred to as DDAIP, is a quaternary ammonium compound recognized for its significant role as a transdermal permeation enhancer . This article explores the biological activity of DDAIP, focusing on its mechanism of action, biochemical properties, and applications in enhancing drug delivery.

Chemical Structure and Properties

DDAIP has the molecular formula and is characterized by a long hydrophobic dodecyl chain attached to a dimethylamino group. This structure is essential for its function as a skin penetration enhancer.

DDAIP enhances drug permeation through the skin by disrupting the lipid structure of the stratum corneum. The compound interacts with lipid bilayers, creating transient pathways that facilitate drug diffusion across the skin barrier. This mechanism involves:

- Lipid Disruption : DDAIP alters the organization of lipids in the stratum corneum, increasing membrane fluidity and permeability.

- Enhanced Drug Flux : Studies have shown that DDAIP significantly increases the permeation of various therapeutic agents, including hydrocortisone, indomethacin, and clonidine.

Cellular Effects

DDAIP's interaction with cellular membranes influences several cellular processes:

- Increased Membrane Permeability : It enhances the permeability of cell membranes, which can affect cell signaling pathways and gene expression.

- Low Cytotoxicity : Research indicates that DDAIP can increase transdermal drug delivery without causing significant cytotoxic effects on cells.

Pharmacokinetics

DDAIP is biodegradable and has been shown to be metabolized by porcine esterase. Its rapid biodegradability is crucial for minimizing potential toxicity and ensuring safety in pharmaceutical applications .

Research Findings

Numerous studies have evaluated the effectiveness of DDAIP as a transdermal enhancer. Below are some key findings:

| Study | Drug Tested | Enhancement Ratio | Reference |

|---|---|---|---|

| 1 | Indomethacin | 4.7 (vs Azone) | |

| 2 | Clonidine | 1.7 (vs Azone) | |

| 3 | Hydrocortisone | 2.4 (vs Azone) | |

| 4 | Theophylline | 5.9 (vs DDAK) |

These studies illustrate DDAIP's superior performance compared to other common enhancers, highlighting its potential for improving drug delivery systems.

Applications in Medicine and Industry

DDAIP is utilized in various fields due to its effective permeation enhancement properties:

- Pharmaceutical Formulations : It is incorporated into topical drug delivery systems to facilitate the administration of medications without injections.

- Cosmetic Products : Its ability to enhance skin absorption makes it valuable in formulating cosmetic products that require efficient delivery of active ingredients.

- Research Applications : DDAIP is studied for its potential to improve the absorption of biologically active molecules in laboratory settings .

Case Studies

- Transdermal Delivery of Hydrocortisone : In vitro studies demonstrated that DDAIP significantly improved hydrocortisone permeation through human cadaver skin compared to standard enhancers, suggesting its utility in anti-inflammatory therapies .

- Indomethacin Delivery : Research indicated that DDAIP enhanced indomethacin transport across biological membranes more effectively than traditional enhancers like lauryl alcohol, showcasing its potential in pain management applications .

特性

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMMSDWNEJLVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933573 | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224297-43-2, 149196-89-4 | |

| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224297-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of Dodecyl 2-(dimethylamino)propanoate contribute to its effectiveness as a transdermal permeation enhancer?

A1: While the provided abstract [] does not specifically address this compound, it highlights the importance of linking chain length, chirality, and polyfluorination in dimethylamino acid esters for transdermal permeation enhancement. Longer alkyl chains, like the dodecyl group in this compound, can interact with the lipid bilayer of the skin, potentially disrupting its organization and enhancing drug permeation. The chirality of the molecule can influence its interaction with chiral components of the skin, potentially affecting its efficacy. Polyfluorination, although not present in this compound, is mentioned as a modification that can impact permeation enhancement, likely due to altered lipophilicity and hydrogen bonding capacity. Further research is needed to elucidate the specific contributions of each structural feature in this compound's efficacy as a permeation enhancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。